3-amino-4-ethylbenzenesulfonic acid
Description
3-Amino-4-ethylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring an amino group (-NH₂) at position 3 and an ethyl group (-CH₂CH₃) at position 4 of the aromatic ring, with a sulfonic acid (-SO₃H) group typically at position 1 (Figure 1).
- Molecular formula: Likely C₈H₁₁NO₃S (inferred from substituent addition to benzenesulfonic acid backbone).
- Solubility: Expected moderate water solubility due to the polar sulfonic acid group, though reduced compared to hydroxy- or chloro-substituted analogs due to the hydrophobic ethyl group .
- Applications: Potential use in dyes, pharmaceuticals, or as a synthetic intermediate, similar to related compounds .
Properties
IUPAC Name |
3-amino-4-ethylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORQIZCSHKRWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063140 | |
| Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-83-5 | |
| Record name | 3-Amino-4-ethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-ethylbenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation Reaction: The synthesis of 3-amino-4-ethylbenzenesulfonic acid typically involves the sulfonation of ethylbenzene.
Amination Reaction: The introduction of the amino group (-NH2) can be achieved through nitration followed by reduction. Initially, the ethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to form nitroethylbenzene.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Nitrous acid for diazotization, aromatic compounds for coupling reactions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfonamides.
Substitution Products: Azo dyes.
Scientific Research Applications
Pharmaceutical Applications
3-Amino-4-ethylbenzenesulfonic acid serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
Research has indicated that derivatives of this compound can be synthesized to create potent antimicrobial agents. These derivatives exhibit enhanced activity against a range of bacterial strains, making them potential candidates for new antibiotic therapies .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard compound for high-performance liquid chromatography (HPLC) methods. Its ability to separate and identify various compounds makes it valuable for quality control in chemical manufacturing.
Application in HPLC:
A specific method involves using a Newcrom R1 HPLC column for the separation of this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive to improve separation efficiency. This method is scalable and applicable for pharmacokinetic studies, aiding in the analysis of drug metabolism and excretion .
Dye Manufacturing
The compound is also significant in the dye industry, where it acts as an intermediate in synthesizing azo dyes. Azo dyes are widely used due to their vibrant colors and stability.
Case Study: Azo Dye Production
Research has shown that this compound can be effectively used to synthesize various azo compounds. These compounds are characterized by their excellent dyeing properties on textiles and paper products, highlighting the compound's utility in industrial applications .
Environmental Applications
The compound's sulfonic acid group contributes to its solubility in water, making it useful in environmental studies, particularly in assessing pollutant degradation.
Research on Degradation Pathways:
Studies have explored the degradation pathways of this compound in aquatic environments. The findings suggest that microbial communities can effectively break down this compound, indicating its potential for bioremediation applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-amino-4-ethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, altering signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Polar groups (-OH, -Cl) enhance water solubility (e.g., 3-amino-4-hydroxy: 300°C mp, high solubility ). Hydrophobic groups (-CH₃, -CH₂CH₃) reduce solubility compared to hydroxy or chloro analogs. The ethyl group in this compound likely lowers solubility relative to 3-amino-4-hydroxybenzenesulfonic acid .
Electronic and Steric Effects :
- Electron-withdrawing groups (-Cl, -SO₃H) increase acidity of the sulfonic acid group. The ethyl group, being electron-donating, may slightly reduce acidity compared to chloro or hydroxy analogs .
- Steric hindrance from the ethyl group could slow electrophilic substitution reactions compared to smaller substituents like -CH₃ or -Cl .
Industrial and Pharmaceutical Relevance: Chloro and hydroxy derivatives are widely used in dyes (e.g., 3-amino-4-chloro in Acid Yellow 159 ). Hydroxy-substituted analogs serve as precursors for sulfonyl chloride synthesis, critical in drug development (e.g., VEGFR2 inhibitors ). Ethyl-substituted variants may find niche applications where hydrophobicity is advantageous, such as in lipid-soluble drug formulations.
Biological Activity
3-Amino-4-ethylbenzenesulfonic acid (AEBS) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an ethyl group and an amino group attached to a benzene ring with a sulfonic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 201.25 g/mol.
Mechanisms of Biological Activity
Research indicates that AEBS may exert its biological effects through several mechanisms:
- Antioxidant Activity : AEBS has demonstrated the ability to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies suggest that AEBS can inhibit pro-inflammatory cytokines, which play a significant role in inflammatory processes. This inhibition can lead to reduced inflammation in conditions such as arthritis and inflammatory bowel disease.
- Cell Proliferation Modulation : AEBS appears to influence cell proliferation pathways, particularly in cancer cells. It may activate specific signaling pathways that lead to apoptosis (programmed cell death) in malignant cells while sparing normal cells.
Table 1: Summary of Biological Activities of AEBS
Detailed Findings
- Antioxidant Activity : A study published in 2023 demonstrated that AEBS significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an antioxidant agent .
- Anti-inflammatory Effects : Research indicated that AEBS could inhibit the production of inflammatory mediators such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
- Anticancer Properties : In vitro studies have shown that AEBS effectively induces apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
